molecular formula C8H11F2IN2O B2823246 1-(difluoromethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole CAS No. 1856047-77-2

1-(difluoromethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole

Cat. No.: B2823246
CAS No.: 1856047-77-2
M. Wt: 316.09
InChI Key: NTPVLKBEPQAYIC-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole is a synthetic organic compound characterized by the presence of difluoromethyl, iodo, and isopropoxymethyl groups attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(difluoromethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often utilizing continuous flow chemistry and advanced catalytic systems to enhance efficiency and selectivity .

Chemical Reactions Analysis

1-(Difluoromethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO) and tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The difluoromethyl group can enhance the compound’s metabolic stability and lipophilicity, improving its pharmacokinetic properties .

Comparison with Similar Compounds

1-(Difluoromethyl)-4-iodo-5-(isopropoxymethyl)-1H-pyrazole can be compared with other difluoromethylated pyrazoles and halogenated pyrazoles:

The uniqueness of this compound lies in its specific combination of functional groups, which can be tailored for specific applications in drug discovery, agrochemicals, and materials science.

Properties

IUPAC Name

1-(difluoromethyl)-4-iodo-5-(propan-2-yloxymethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11F2IN2O/c1-5(2)14-4-7-6(11)3-12-13(7)8(9)10/h3,5,8H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPVLKBEPQAYIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC1=C(C=NN1C(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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